molecular formula C7H11N3S B14230792 4-(1H-Imidazol-1-yl)butanethioamide CAS No. 764622-27-7

4-(1H-Imidazol-1-yl)butanethioamide

Cat. No.: B14230792
CAS No.: 764622-27-7
M. Wt: 169.25 g/mol
InChI Key: XLIRVRRRSRAJJY-UHFFFAOYSA-N
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Description

1H-IMIDAZOLE-1-BUTANETHIOAMIDE is a heterocyclic compound that features an imidazole ring fused with a butanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under solvent-free conditions .

Industrial Production Methods: Industrial production of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE often employs multi-component reactions that are efficient and scalable. These methods include the use of catalysts to optimize yield and reaction conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-IMIDAZOLE-1-BUTANETHIOAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

  • 1H-IMIDAZOLE-1-ETHANETHIOAMIDE
  • 1H-IMIDAZOLE-1-PROPANETHIOAMIDE
  • 1H-IMIDAZOLE-1-PENTANETHIOAMIDE

Comparison: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE is unique due to its specific chain length and functional group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

764622-27-7

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

4-imidazol-1-ylbutanethioamide

InChI

InChI=1S/C7H11N3S/c8-7(11)2-1-4-10-5-3-9-6-10/h3,5-6H,1-2,4H2,(H2,8,11)

InChI Key

XLIRVRRRSRAJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCC(=S)N

Origin of Product

United States

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